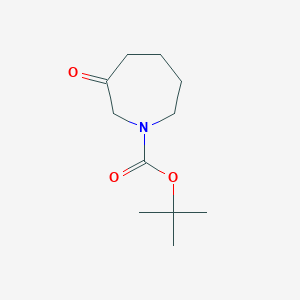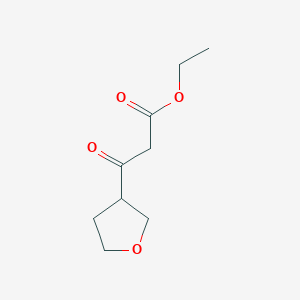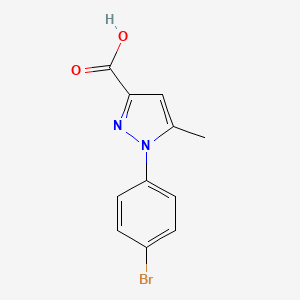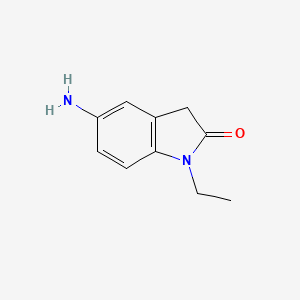
6-(tert-Butyl)pyridin-3-ol
描述
The compound 6-(tert-Butyl)pyridin-3-ol is a pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a ligand in coordination chemistry. The tert-butyl group attached to the pyridine ring is known to impart steric bulk, which can influence the reactivity and binding properties of the molecule.
Synthesis Analysis
The synthesis of pyridine derivatives with tert-butyl groups has been explored in several studies. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been developed, which involves the regioselective addition of tert-butyl magnesium reagents to pyridine precursors followed by microwave-assisted aromatization . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other reagents has been reported, leading to Schiff base compounds characterized by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyridine derivatives with tert-butyl substituents has been characterized using various techniques. X-ray diffraction studies have been used to confirm the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which exhibits intermolecular hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .
Chemical Reactions Analysis
The presence of the tert-butyl group in pyridine derivatives can influence their reactivity in chemical reactions. For example, the synthesis of iron(II) complexes of pyridine derivatives with tert-butyl substituents has been reported, where the structures exhibit intermolecular hydrogen bonding and display high-spin states at room temperature . The coordination properties of new 2,6-bis(N-tert-butylacetamide)pyridine ligands with lanthanides have also been studied, showing that these ligands can chelate in a tridentate fashion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(tert-Butyl)pyridin-3-ol derivatives are influenced by the presence of the tert-butyl group and other substituents. The steric bulk provided by the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. Additionally, the electronic properties of the pyridine ring can be altered, which may affect its acidity, basicity, and potential for forming hydrogen bonds or participating in coordination chemistry .
科学研究应用
- Application Summary : “6-(tert-Butyl)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO . It is used in the synthesis of other compounds, although specific applications are not detailed in the sources I found.
- Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources. It’s typically stored at temperatures between 2-8°C .
Another compound, tert-Butyl thiol, has been used in conjunction with pyridine ligands to construct silver (I)–thiolate clusters . This process involves elusive self-assembly processes and remains a long-standing challenge . The construction of these clusters is influenced by the pyridine ligands .
-
- Application Summary : “6-(tert-Butyl)pyridin-3-ol” is used in the synthesis of other compounds . It’s typically stored at temperatures between 2-8°C .
- Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
- Results or Outcomes : The outcomes of using this compound in scientific research are not detailed in the available sources .
-
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
- Application Summary : “6-(tert-Butyl)pyridin-3-ol” is used in the synthesis of other compounds . It’s typically stored at temperatures between 2-8°C .
- Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
- Results or Outcomes : The outcomes of using this compound in scientific research are not detailed in the available sources .
-
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the available sources .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
安全和危害
属性
IUPAC Name |
6-tert-butylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZUVRDJVVQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)pyridin-3-ol | |
CAS RN |
68692-50-2 | |
| Record name | 6-tert-butylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

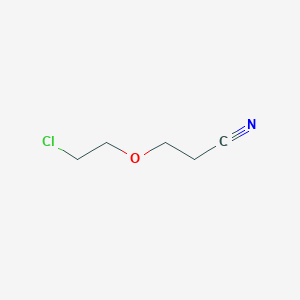
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
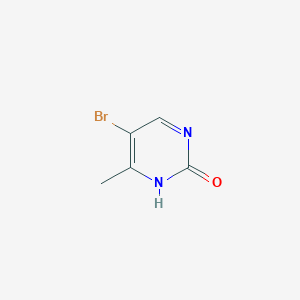
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
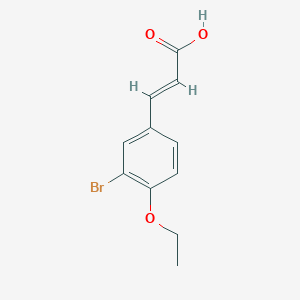
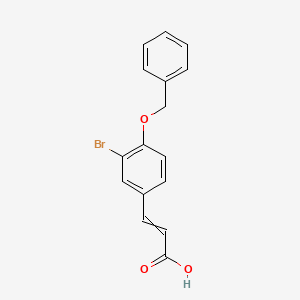
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

